Cas no 1208863-75-5 (5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine)
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL19970146
- CS-0454213
- 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
- 1208863-75-5
-
- Inchi: 1S/C6H5ClN4/c1-3-5-4(11-10-3)2-8-6(7)9-5/h2H,1H3,(H,10,11)
- InChI Key: UJLOTRSSCVDNHY-UHFFFAOYSA-N
- SMILES: ClC1N=CC2C(=C(C)NN=2)N=1
Computed Properties
- Exact Mass: 168.0202739Da
- Monoisotopic Mass: 168.0202739Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 54.5Ų
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM274000-1g |
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1208863-75-5 | 97% | 1g |
$916 | 2021-08-18 | |
| Chemenu | CM274000-1g |
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1208863-75-5 | 97% | 1g |
$916 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524880-1g |
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1208863-75-5 | 98% | 1g |
¥8521.00 | 2024-08-09 |
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
Market Research and Analysis Report on 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (1208863-75-5)
The compound 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine, identified by the CAS registry number 1208863-75-5, has garnered significant attention in the chemical and pharmaceutical industries due to its potential applications in drug development and chemical synthesis. This report provides an in-depth analysis of the current market landscape, research advancements, and future prospects for this compound.
Recent studies have highlighted the role of 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine as a promising scaffold in the design of bioactive molecules. Its unique structural features make it a valuable intermediate in the synthesis of various heterocyclic compounds, which are widely used in therapeutic agents. The compound has demonstrated potential in targeting specific biological pathways, making it a subject of interest for researchers in oncology, inflammation, and infectious diseases.
Market demand for 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is driven by its application in preclinical studies and early-stage drug discovery programs. The global pharmaceutical industry's increasing focus on innovative therapeutic solutions has accelerated the demand for high-quality chemical intermediates like this compound. Key players in the market are investing heavily in optimizing synthesis routes to meet the growing demand while ensuring cost-effectiveness and sustainability.
From a supply chain perspective, several global chemical suppliers have incorporated 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine into their product portfolios. These suppliers cater to both academic research institutions and commercial pharmaceutical companies. The competitive landscape is characterized by a balance between large-scale manufacturers and specialized fine chemical providers, each offering varying levels of customization and scalability.
In terms of research and development, advancements in synthetic methodologies have significantly improved the accessibility of this compound. Innovations such as catalytic cross-coupling reactions and microwave-assisted synthesis have enabled faster production cycles with higher yields. These technological breakthroughs are expected to further enhance the commercial viability of 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine in the coming years.
Looking ahead, the market for 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is poised for growth as its applications expand into new therapeutic areas. Collaborative efforts between academia and industry are likely to drive further innovation, leading to novel derivatives with enhanced biological activity. As regulatory frameworks continue to support drug innovation, the demand for this compound is expected to remain robust.
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